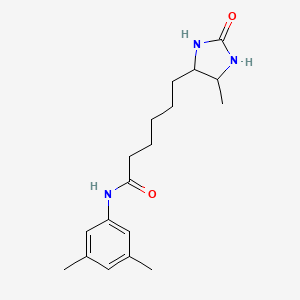![molecular formula C15H11N3O3 B11487505 methyl 2-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B11487505.png)
methyl 2-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a cyano group, a pyrido ring, and a benzimidazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanomethyl benzimidazole with ethyl acetoacetate under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrido[1,2-a]benzimidazole compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrido[1,2-a]benzimidazole moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)ethyl acetate
- Methyl (4-cyano-5-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-3-yl)acetate
Uniqueness
Methyl 2-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-3-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H11N3O3 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
methyl 2-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)acetate |
InChI |
InChI=1S/C15H11N3O3/c1-21-14(20)7-9-6-13(19)18-12-5-3-2-4-11(12)17-15(18)10(9)8-16/h2-6,17H,7H2,1H3 |
Clave InChI |
QUKLZYRIMJLIOL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487428.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487440.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)


![3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11487485.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487486.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11487496.png)
![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11487499.png)
![1-(3-fluorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11487502.png)
![Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate](/img/structure/B11487512.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11487513.png)
![methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate](/img/structure/B11487518.png)
